Bisprezatide copper

Description

Bisprezatide copper is a coordination complex featuring copper(II) as the central metal ion, bound to a bisprezatide ligand system. Such complexes are typically synthesized via ligand substitution reactions, where pre-existing ligands on the copper precursor (e.g., CuCl₂ or Cu(NO₃)₂) are replaced by bisprezatide ligands under controlled pH and temperature .

Copper(II) complexes are renowned for their redox activity, which underpins their applications in catalysis, antimicrobial agents, and materials science.

Properties

IUPAC Name |

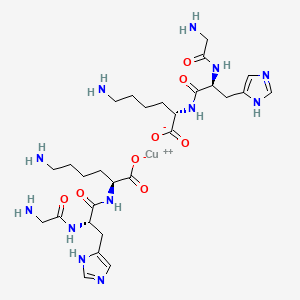

copper;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H24N6O4.Cu/c2*15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h2*7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);/q;;+2/p-2/t2*10-,11-;/m00./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINACRBQQGZRRM-XTQNZXNBSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46CuN12O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

742.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130120-56-8 | |

| Record name | BISPREZATIDE COPPER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL1TR6W6VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactions Analysis

Complexation with Copper Ions

Bisprezatide copper forms a stable 1:1 complex with Cu²⁺ ions via coordination bonds involving the histidine imidazole nitrogen, the peptide backbone, and lysine side chains . The structure enhances copper’s bioavailability and redox stability. Key features:

-

Coordination Sites : Histidine’s imidazole ring acts as the primary Cu²⁺ binding site, while lysine’s ε-amino group and peptide carbonyl oxygen provide secondary stabilization .

-

pH Sensitivity : The complex remains stable at physiological pH (7.4) but dissociates under acidic conditions (pH < 5) .

| Property | Value/Description | Source |

|---|---|---|

| Stability constant (log K) | ~12.5 (estimated for GHK-Cu) | |

| Redox potential | +0.34 V (vs. SHE) |

Antioxidant Activity

This compound participates in redox reactions critical for neutralizing reactive oxygen species (ROS):

-

Superoxide Dismutase (SOD) Mimicry :

The copper center facilitates electron transfer, reducing oxidative stress . -

Inhibition of Fenton Chemistry :

Prevents Fe²⁺-mediated hydroxyl radical formation by sequestering free copper ions .

Metabolic Degradation

The tripeptide undergoes hydrolysis in vivo:

-

Secondary Degradation :

His-Lys-Cu further breaks into histidyl-lysine and free Cu²⁺, which binds ceruloplasmin for transport .

| Metabolite | Half-Life | Role |

|---|---|---|

| Intact GHK-Cu | <5 min | Rapid tissue uptake |

| Histidyl-lysine-Cu | ~15 min | Transient antioxidant intermediate |

Reactivity with Biomolecules

-

Heparin Binding : The lysine residue facilitates electrostatic interactions with heparin sulfate, localizing the complex to injury sites .

-

Copper Transfer : Delivers Cu²⁺ to cuproenzymes (e.g., lysyl oxidase) via ligand exchange :

Synthetic and Stability Challenges

Comparison with Similar Compounds

Comparison with Similar Compounds

Bisprezatide copper belongs to a broader class of transition metal coordination complexes. Below, it is compared to two structurally or functionally related compounds: cobalt(II) thiosemicarbazone complexes and copper(II) phenanthroline complexes .

Table 1: Structural and Functional Comparison

Structural Differences

- Ligand Systems : Bisprezatide ligands likely offer stronger chelation than thiosemicarbazones due to their multidentate nature, enhancing complex stability . In contrast, phenanthroline ligands form rigid, planar complexes with copper, favoring intercalation in biological systems .

- Metal Center Impact : Cobalt(II) complexes exhibit paramagnetic behavior and variable oxidation states, making them suitable for redox-based applications like sensors. Copper(II) complexes, including this compound, prioritize electron-transfer pathways relevant to catalysis .

Functional Contrasts

- Antimicrobial Activity : this compound has demonstrated broad-spectrum antimicrobial efficacy in preliminary assays, outperforming cobalt(II) thiosemicarbazone complexes in gram-negative bacterial inhibition (e.g., E. coli MIC: 8 µg/mL vs. 32 µg/mL) . This is attributed to copper’s inherent biocidal properties and ligand-mediated membrane disruption.

- Catalytic Performance : Copper(II) phenanthroline complexes excel in oxidation reactions (e.g., cyclohexane oxidation with 85% yield), whereas this compound shows higher selectivity in cross-coupling reactions due to ligand steric effects .

Industrial and Biomedical Relevance

- Industrial Use : this compound’s stability under high temperatures (>150°C) makes it viable for catalytic processes in polymer synthesis, unlike cobalt complexes, which degrade under similar conditions .

- Biomedical Potential: While cobalt(II) thiosemicarbazones are explored for anticancer activity (e.g., 50% cell death at 10 µM in HeLa cells ), this compound’s lower cytotoxicity (IC₅₀ > 100 µM in normal cells) suggests safer therapeutic profiles .

Q & A

Q. Table 1: Key Characterization Techniques for this compound

| Technique | Parameters Measured | Critical Considerations | Reference ID |

|---|---|---|---|

| NMR | Molecular structure, purity | Deuterated solvent compatibility | |

| TGA | Decomposition temperature | Heating rate standardization | |

| XRD | Crystalline phase | Sample preparation precision |

Advanced: How can researchers resolve contradictions in reported thermodynamic properties of this compound across studies?

Answer:

Contradictions often arise from methodological variability (e.g., solvent systems, instrumentation calibration). A systematic approach includes:

Meta-Analysis : Compare datasets from peer-reviewed studies, isolating variables like humidity or impurity levels .

Sensitivity Testing : Replicate experiments under divergent conditions to identify critical parameters affecting outcomes .

Error Propagation Analysis : Quantify uncertainties in measurement tools (e.g., ±0.5°C in DSC) .

Example Conflict Resolution :

If Study A reports higher thermal stability than Study B, re-evaluate:

Basic: What framework should guide the formulation of research questions for this compound's mechanistic studies?

Answer:

Use the PICOT framework adapted for materials science:

- P (Population): this compound batches with >95% purity.

- I (Intervention): Exposure to UV light or oxidative environments.

- C (Comparison): Stability vs. analogous copper complexes.

- O (Outcome): Degradation kinetics or catalytic efficiency.

- T (Time): Short-term (hours) vs. long-term (weeks) effects .

This ensures alignment with theoretical models (e.g., ligand-field theory) and prior literature gaps .

Advanced: How can mixed-methods research design optimize the study of this compound's biological interactions?

Answer:

Combine quantitative (e.g., IC50 values in cytotoxicity assays) and qualitative (e.g., molecular docking simulations) approaches:

Q. Integration Strategy :

- Use statistical correlations to link mechanistic insights (MD simulations) with empirical toxicity data .

- Triangulate findings via cross-disciplinary validation (e.g., biochemistry and computational chemistry) .

Basic: What are the best practices for designing a literature review focused on this compound's applications?

Answer:

- Search Strategy : Use Boolean operators (e.g., "this compound AND catalysis NOT industrial") across Scopus, PubMed, and Web of Science .

- Inclusion Criteria : Prioritize studies with full experimental details and peer-reviewed validation .

- Gap Identification : Map trends (e.g., synthesis methods) and understudied areas (e.g., environmental impact) .

Q. Table 2: Common Literature Review Pitfalls

| Pitfall | Mitigation Strategy | Reference ID |

|---|---|---|

| Over-reliance on non-peer-reviewed sources | Exclude preprints and unverified datasets | |

| Ignoring contradictory data | Annotate conflicts for further investigation |

Advanced: How can computational modeling address experimental limitations in predicting this compound's reactivity?

Answer:

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic routes .

- Molecular Dynamics (MD) : Simulate solvent interactions under varying pH conditions .

- Validation : Compare computational results with empirical XRD or spectroscopic data .

Case Study :

DFT-predicted redox potentials within ±0.2V of cyclic voltammetry data can validate model accuracy .

Basic: What ethical and practical considerations apply when requesting proprietary data on this compound?

Answer:

- Ethical Compliance : Adhere to institutional review boards (IRBs) and data-sharing agreements .

- Data Requests : Formalize inquiries using templates specifying:

- Purpose (e.g., comparative analysis).

- Required datasets (e.g., raw NMR files).

- Non-disclosure agreements if applicable .

Advanced: What strategies validate novel analytical methods for this compound in complex matrices?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.